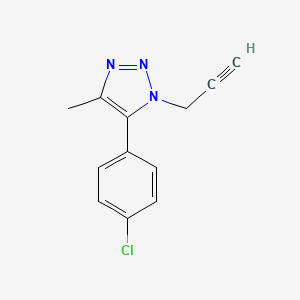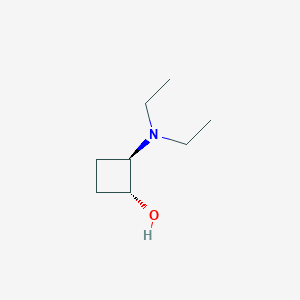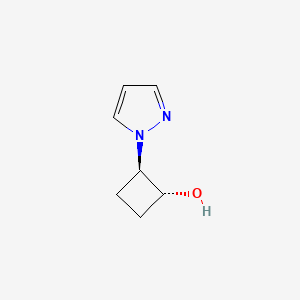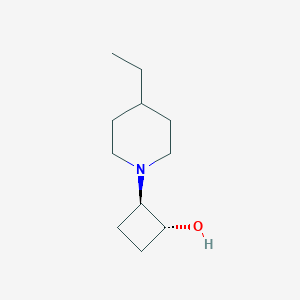
5-(4-Chlorphenyl)-4-methyl-1-(Prop-2-yn-1-yl)-1H-1,2,3-Triazol
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a prop-2-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions. These materials have applications in electronics, coatings, and biomedical devices.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities, protein interactions, and cellular processes. Its triazole ring can be functionalized with various tags and labels for imaging and detection purposes.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Wirkmechanismus
Target of action
The compound belongs to the class of 1,2,3-triazoles . Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or rapidly excreted .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. This reaction is a type of click chemistry that allows for the efficient and regioselective formation of 1,2,3-triazoles.
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor is typically prepared by the propargylation of an appropriate substrate.
Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the process by minimizing the handling of hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility in chemical reactions.
4-Phenyl-1,2,3-triazole: A similar compound with a phenyl group instead of a chlorophenyl group, used in various chemical and biological studies.
5-Methyl-1,2,3-triazole: A triazole derivative with a methyl group, known for its applications in medicinal chemistry and materials science.
Uniqueness
5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness allows it to interact differently with biological targets and chemical reagents compared to other triazole derivatives, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-12(9(2)14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXONCEZIKKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)


![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

